Ricobendazole
Overview
Description
Ricobendazole is the active metabolite of albendazole, an anthelmintic . It is used in veterinary medicine to treat parasitic infections .
Synthesis Analysis
Ricobendazole has been used in a 3D printing method by co-extrusion of sodium alginate and calcium chloride to produce a new gastro-retentive dosage form . A reverse-phase HPLC method was used for the analysis of Ricobendazole in all studies .Molecular Structure Analysis
The structural, spectroscopic (FT-IR and FT-Raman), and physicochemical properties of ricobendazole (RBZ) have been presented with the help of combined experimental and computational approaches .Chemical Reactions Analysis
The degradation kinetics of Ricobendazole in aqueous solution was evaluated as a function of pH, buffer strength, and temperature .Physical And Chemical Properties Analysis
Ricobendazole has a solubility of 62 mg/mL in water and very poor in common pharmaceutical solvents . It has a U-shaped pH-solubility profile in aqueous solutions, indicating Ricobendazole is an ampholyte .Scientific Research Applications
Application 1: Floating Ricobendazole Delivery Systems
- Specific Scientific Field : Pharmaceutical Science .
- Summary of the Application : Ricobendazole is used in the creation of a new gastro-retentive dosage form. This form is produced using a semi-solid extrusion 3D printing process in a co-axial configuration .
- Methods of Application or Experimental Procedures : The process involves the ionotropic gelation of alginate in combination with a divalent cation during the extrusion. Two feeds were optimized in accordance with the printing requirements and the drug chemical properties: the crosslinking ink, i.e., a water ethanol mixture containing CaCl 2 at two different ratios 0.05 M and 0.1 M, hydroxyethyl cellulose 2% w / v, Tween 85 0.1% v / v and Ricobendazole 5% w / v; and alginate ink, i.e., a sodium alginate solution at 6% w / v .
- Results or Outcomes : The characterization of the dried drug delivery system (DDS) obtained from the extrusion of gels containing different amounts of calcium chloride showed a limited effect on the ink extrudability of the crosslinking agent, which on the contrary strongly influenced the final properties of the DDS, with a difference in the polymeric matrix toughness and resulting effects on floating time and drug release .
Application 2: Anthelmintic Efficacy Against Helminthosis
- Specific Scientific Field : Veterinary Medicine .
- Summary of the Application : Ricobendazole is used for the treatment of moniesiosis, a type of helminthosis, in livestock animals . This application was tested in the farm “Krasny Put” in Pestravsk district of Samara region in June-July 2013 .
Application 3: 3D Printing Inks Using Ricobendazole
- Specific Scientific Field : Pharmaceutical Science .
- Summary of the Application : Ricobendazole is used in the development of new 3D printing inks. These inks are used to create sustained-release floating systems, which are effective for delivering drugs with specific activity in the stomach or drugs with an absorption window limited to the stomach or upper gastrointestinal tract .
- Methods of Application or Experimental Procedures : Four different inks were formulated based on combinations of the polymers Gelucire 43/01 and Gelucire 50/13 in different ratios. Physicochemical characterization was performed by thermal analysis (thermogravimetric analysis [TGA] and differential scanning calorimetry [DSC]), Fourier transform infrared spectrophotometer (FTIR) and X-ray diffraction (XRD). Pharmaceutical characterization was performed by in vitro assays to determine pharmaceutically relevant parameters .
- Results or Outcomes : By increasing the proportion of Gelucire 50/13 co-surfactant in the mixtures, the dissolution capacity of Ricobendazole increases substantially, decreasing flotation times. The ink produced (50% Gelucire 43/01, 25% Gelucire 50/13 and 25% Ricobendazole), has a zero-order release and the longest flotation time, and in turn would produce a significant increase in oral absorption of the drug, with an AUC 0-∞ 2.16-fold higher than that obtained in animals treated with Ricobendazole loaded in conventional tablets .
Safety And Hazards
Future Directions
The use of benzimidazole drugs in veterinary medicine is strongly limited by both pharmacokinetics and formulative issues. Research is being conducted on the possibility of applying an innovative semi-solid extrusion 3D printing process in a co-axial configuration to produce a new gastro-retentive dosage form loaded with ricobendazole . The global Ricobendazole market size in 2023 was XX Million and is expected to grow at a compound annual growth rate (CAGR) of XX% from 2024 till 2031 .
properties
IUPAC Name |
methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTGHWHFYNYFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057768 | |
Record name | Albendazole oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | albendazole S-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Albendazole oxide | |
CAS RN |
54029-12-8, 122063-20-1, 122063-21-2 | |
Record name | (±)-Albendazole sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54029-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Albendazole sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122063-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Albendazole sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122063-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Albendazole oxide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albendazole oxide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13871 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Albendazole oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALBENDAZOLE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39B52TV34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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